molecular formula C19H33NO B14510119 4-Nonylphenyl-beta-dimethylaminoethyl ether CAS No. 63918-95-6

4-Nonylphenyl-beta-dimethylaminoethyl ether

Cat. No.: B14510119
CAS No.: 63918-95-6
M. Wt: 291.5 g/mol
InChI Key: GHEDJSJWMBIQBZ-UHFFFAOYSA-N
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Description

4-Nonylphenyl-beta-dimethylaminoethyl ether is an organic compound that belongs to the family of alkylphenols. It is characterized by a phenol group attached to a nonyl chain and a dimethylaminoethyl ether group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl-beta-dimethylaminoethyl ether typically involves the alkylation of phenol with nonyl bromide, followed by the reaction with dimethylaminoethyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenyl-beta-dimethylaminoethyl ether undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ether linkage can be reduced under specific conditions.

    Substitution: The nonyl chain can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated nonylphenyl derivatives.

Scientific Research Applications

4-Nonylphenyl-beta-dimethylaminoethyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of 4-Nonylphenyl-beta-dimethylaminoethyl ether involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in studies related to membrane dynamics.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol: Lacks the dimethylaminoethyl ether group but shares the nonylphenol structure.

    Nonylphenol Ethoxylates: Similar in structure but with ethoxylate chains instead of the dimethylaminoethyl ether group.

Uniqueness

4-Nonylphenyl-beta-dimethylaminoethyl ether is unique due to its combination of a nonyl chain and a dimethylaminoethyl ether group. This structure imparts distinct surfactant properties and makes it suitable for specific industrial and research applications.

Properties

CAS No.

63918-95-6

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

N,N-dimethyl-2-(4-nonylphenoxy)ethanamine

InChI

InChI=1S/C19H33NO/c1-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)21-17-16-20(2)3/h12-15H,4-11,16-17H2,1-3H3

InChI Key

GHEDJSJWMBIQBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCN(C)C

Origin of Product

United States

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